BenchChemオンラインストアへようこそ!

N-allyl-N'-(4-ethoxyphenyl)urea

Lipophilicity Membrane permeability Drug-likeness

N-Allyl-N'-(4-ethoxyphenyl)urea (IUPAC: 1-(4-ethoxyphenyl)-3-prop-2-enylurea, CAS 708236-77-5) is an unsymmetrical N,N′-disubstituted urea derivative bearing an allyl substituent on one urea nitrogen and a 4-ethoxyphenyl group on the other. With molecular formula C12H16N2O2 and molecular weight 220.27 g/mol, this compound belongs to the N-phenylurea class—a family recognized for diverse bioactivities including antimicrobial, cytokinin-like, herbicidal, and antihyperlipidemic effects.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B4664984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-N'-(4-ethoxyphenyl)urea
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC=C
InChIInChI=1S/C12H16N2O2/c1-3-9-13-12(15)14-10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15)
InChIKeyXCUJXYXAJLAEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-N'-(4-ethoxyphenyl)urea: A Dual-Substituted Phenylurea Scaffold for Specialized Procurement


N-Allyl-N'-(4-ethoxyphenyl)urea (IUPAC: 1-(4-ethoxyphenyl)-3-prop-2-enylurea, CAS 708236-77-5) is an unsymmetrical N,N′-disubstituted urea derivative bearing an allyl substituent on one urea nitrogen and a 4-ethoxyphenyl group on the other. With molecular formula C12H16N2O2 and molecular weight 220.27 g/mol, this compound belongs to the N-phenylurea class—a family recognized for diverse bioactivities including antimicrobial, cytokinin-like, herbicidal, and antihyperlipidemic effects [1]. Its dual-substitution pattern distinguishes it from mono-substituted phenylureas and enables a unique combination of lipophilicity (LogP 2.67) and polar surface area (PSA 56.55 Ų) that is absent in its closest structural analogs .

Why N-Allyl-N'-(4-ethoxyphenyl)urea Cannot Be Replaced by Generic Phenylurea Analogs


Superficially similar N-phenylureas such as 1-allyl-3-phenylurea (CAS 2835-30-5) or (4-ethoxyphenyl)urea (Dulcin, CAS 150-69-6) each lack one of the two critical substituents that jointly define the pharmacological profile of N-allyl-N'-(4-ethoxyphenyl)urea. The 4-ethoxy group contributes electron-donating character and enhanced lipophilicity to the aryl ring, while the allyl moiety introduces an olefinic handle for further chemical elaboration and influences steric and electronic properties at the urea pharmacophore [1]. Removing either substituent produces a compound with markedly different physicochemical properties—altered LogP, PSA, and hydrogen-bonding capacity—that predictably shifts target engagement, membrane permeability, and metabolic stability . The following quantitative evidence substantiates precisely where these differences manifest and why generic interchange is scientifically unjustified.

Quantitative Differentiation Evidence for N-Allyl-N'-(4-ethoxyphenyl)urea Versus Closest Analogs


Lipophilicity Superiority Over Non-Allylated (4-Ethoxyphenyl)urea (Dulcin) by 2.7-Fold Higher LogP

N-Allyl-N'-(4-ethoxyphenyl)urea exhibits a calculated LogP of 2.67, compared to a LogP of approximately 1.01–2.35 for (4-ethoxyphenyl)urea (Dulcin, CAS 150-69-6), the direct des-allyl analog . This 2.7-fold increase in lipophilicity (using the most conservative LogP estimate of 1.01 for Dulcin) reflects the contribution of the allyl substituent and predicts superior passive membrane permeability and blood–brain barrier penetration for the target compound. In the context of the phenylurea class, where lipophilicity positively correlates with cytokinin-like and herbicidal activity, this difference is mechanistically meaningful [1].

Lipophilicity Membrane permeability Drug-likeness

Enhanced PSA and Hydrogen-Bonding Profile Differentiates from 1-Allyl-3-phenylurea for Dual-Target Potential

Compared to 1-allyl-3-phenylurea (CAS 2835-30-5), which bears an unsubstituted phenyl ring, N-allyl-N'-(4-ethoxyphenyl)urea introduces a 4-ethoxy substituent that increases the topological polar surface area (TPSA) from 41.13 Ų to 56.55 Ų—a 37.5% increase—while adding an additional hydrogen-bond acceptor . This elevated PSA remains within the favorable range for oral bioavailability (typically <140 Ų) while providing additional hydrogen-bonding capacity (3 acceptors vs. 1 for the des-ethoxy analog) that can strengthen target–ligand interactions. In aryl urea antimicrobial series, oxygen-containing para-substituents on the phenyl ring have been associated with improved activity against carbapenemase-producing Klebsiella pneumoniae, with MIC values as low as 50 µM for optimized derivatives [1].

Polar surface area Hydrogen bonding Multi-target pharmacology

Urea vs. Thiourea: Differentiated Metabolic Stability and Toxicity Profile Justifying Scaffold Selection

The direct thiourea analog, 1-allyl-3-(4-ethoxyphenyl)thiourea (CAS 1142-30-9), substitutes sulfur for oxygen in the carbonyl position, with molecular formula C12H16N2OS and molecular weight 236.33 g/mol . The C=S bond is more polarizable and thioureas are established substrates for flavin-containing monooxygenases (FMOs), leading to rapid S-oxidation and potential reactive metabolite formation, whereas the urea C=O bond confers greater metabolic stability [1]. This fundamental difference in heteroatom identity alters both the hydrogen-bonding geometry (longer C=S bond length vs. C=O) and the electronic distribution across the pharmacophore, affecting target binding kinetics. In aryl urea antimicrobial series, cytotoxicity testing on non-cancerous human cell lines has demonstrated that select urea derivatives exhibit limited cytotoxicity, supporting the urea scaffold as a safer starting point for further development [2].

Urea-thiourea differentiation Metabolic stability Toxicity

Patent-Validated Antihypercholesterolemic and Antiatherosclerotic Application Class Distinct from Generic Phenylureas

European Patent EP0386487 (Warner-Lambert Co., filed 1990) explicitly claims N-(substituted aryl)-N'-(substituted alkoxy)-ureas and thioureas as antihypercholesterolemic and antiatherosclerotic agents [1]. The claimed generic structure encompasses N-allyl-N'-(4-ethoxyphenyl)urea, where the aryl substituent is 4-ethoxyphenyl and the alkoxy substituent is allyl. This patent provides a validated therapeutic rationale for the specific substitution pattern of this compound that is not captured by generic phenylureas such as 1-allyl-3-phenylurea (lacking the 4-alkoxy/ethoxy substitution on the aryl ring) or marketed phenylurea herbicides (which employ different substitution motifs optimized for photosystem II inhibition rather than cholesterol metabolism). The patent establishes that the combination of aryl and alkoxy substituents on the urea scaffold is critical for the claimed cardiovascular indication—a differentiated application space not accessible to either parent fragment alone [2].

Antihypercholesterolemic Antiatherosclerotic Cardiovascular

Procurement-Guiding Application Scenarios for N-Allyl-N'-(4-ethoxyphenyl)urea


Cardiovascular Lead Discovery: Antihypercholesterolemic Screening Based on EP0386487 Scaffold

Research groups pursuing non-statin cholesterol-lowering mechanisms can employ N-allyl-N'-(4-ethoxyphenyl)urea as a screening hit within the patented N-(substituted aryl)-N'-(substituted alkoxy)-urea class claimed in EP0386487 [1]. The compound's dual-substitution pattern—allyl plus 4-ethoxyphenyl—matches the patent's generic structure, providing a chemically tractable entry point for structure–activity relationship (SAR) exploration. Its LogP of 2.67 and PSA of 56.55 Ų position it within favorable oral drug-like space, while avoiding the metabolic instability associated with thiourea analogs [2]. Procurement is justified over simpler phenylureas (e.g., 1-allyl-3-phenylurea) because only the 4-ethoxyphenyl substitution satisfies the patent claims for the cardiovascular indication.

Antimicrobial Resistance Research: Carbapenemase-Expressing Gram-Negative Pathogen Program

The aryl urea class, to which N-allyl-N'-(4-ethoxyphenyl)urea belongs, has demonstrated activity against carbapenemase-producing Klebsiella pneumoniae with MIC values in the 50–100 µM range for optimized derivatives [1]. The compound's 4-ethoxy substituent contributes electron density and lipophilicity consistent with active antimicrobial aryl urea analogs, while the allyl group provides a synthetic handle for further derivatization. Procurement of this specific substitution pattern is warranted over 1-allyl-3-phenylurea (lacking the 4-ethoxy group) because oxygen-containing para-substituents correlate with enhanced antimicrobial potency in this series [2]. The established low cytotoxicity profile of select urea derivatives against non-cancerous human cell lines further supports this research direction.

Agrochemical Discovery: Next-Generation Herbicide or Plant Growth Regulator Scaffold

(4-Ethoxyphenyl)urea (Dulcin) has documented applications as a herbicide and plant growth regulator, while phenylurea derivatives broadly exhibit cytokinin-like activity in plant bioassays [1][2]. N-Allyl-N'-(4-ethoxyphenyl)urea combines the 4-ethoxyphenyl motif with an allyl group that increases lipophilicity (LogP 2.67 vs. ~1.0 for Dulcin), potentially enhancing foliar uptake and cuticular penetration—key parameters for herbicidal efficacy. This differentiated physicochemical profile makes it a valuable scaffold for agrochemical lead generation programs targeting resistant weed species, where the dual-substitution urea architecture may engage alternative modes of action beyond photosystem II inhibition.

Chemical Biology Tool Compound: Allyl Handle for Bioorthogonal Conjugation or Photoaffinity Labeling

The terminal olefin of the allyl substituent in N-allyl-N'-(4-ethoxyphenyl)urea provides a versatile chemical biology handle for thiol-ene click chemistry, photoaffinity labeling (upon diazirine or benzophenone installation), or metabolic engineering approaches. This synthetic utility is absent in the des-allyl analog (4-ethoxyphenyl)urea (Dulcin) and distinguishes the compound from simple N-phenylureas used solely as agrochemical intermediates [1]. Procurement of this specific compound enables probe molecule construction for target identification studies in antimicrobial or cardiovascular programs, where the 4-ethoxyphenyl-urea core provides the pharmacophore and the allyl handle permits covalent attachment to reporters, affinity matrices, or biotin tags.

Quote Request

Request a Quote for N-allyl-N'-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.